molecular formula C17H15NO2S B3127464 2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-54-9

2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B3127464
CAS RN: 338416-54-9
M. Wt: 297.4 g/mol
InChI Key: ZHNLUYXAWQNFSW-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, the compound has been investigated for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific cellular targets. For example, the compound has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For instance, the compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Moreover, the compound has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is its ease of synthesis and availability. The compound can be synthesized in large quantities using a simple and efficient method. Moreover, the compound exhibits low toxicity towards normal cells, making it suitable for in vitro and in vivo experiments. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[(4-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde. One possible direction is the development of analogs with improved solubility and potency. Another direction is the investigation of the compound's potential use as a fluorescent probe in biological imaging. Moreover, the compound's mechanism of action and cellular targets could be further elucidated to facilitate the development of novel therapeutic agents. Finally, the compound's potential applications in material science, such as the development of organic semiconductors, could also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The compound exhibits several biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Its ease of synthesis and low toxicity towards normal cells make it a suitable candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the compound's mechanism of action and potential applications.

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)21-13-9-7-12(20-2)8-10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNLUYXAWQNFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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